molecular formula C10H8 B1610745 Naphthalene-1-d CAS No. 875-62-7

Naphthalene-1-d

Cat. No.: B1610745
CAS No.: 875-62-7
M. Wt: 129.18 g/mol
InChI Key: UFWIBTONFRDIAS-UICOGKGYSA-N
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Description

Significance of Deuterated Polycyclic Aromatic Hydrocarbons as Mechanistic Probes

Deuterated polycyclic aromatic hydrocarbons (PAHs), such as Naphthalene-1-d, are of significant interest in mechanistic studies. The replacement of hydrogen with deuterium (B1214612), a heavier isotope, can lead to a kinetic isotope effect—a change in the rate of a chemical reaction. researchgate.net This effect is particularly pronounced when a carbon-hydrogen bond is broken or formed in the rate-determining step of a reaction. researchgate.net By comparing the reaction rates of a deuterated compound with its non-deuterated counterpart, chemists can gain insights into the transition state of a reaction and elucidate its mechanism. researchgate.netnih.gov

The use of deuterated PAHs extends to astrochemistry, where they help in understanding the chemical processes in the interstellar medium. mdpi.com The detection of deuterated PAHs in space provides clues about the formation and evolution of these molecules in extraterrestrial environments. mdpi.comresearchgate.net

Historical Evolution of Deuterium Isotope Applications in Naphthalene (B1677914) Studies

The application of deuterium isotopes in chemical research has a rich history, with early work focusing on understanding the fundamental principles of isotope effects. nih.gov Over time, the use of deuterated compounds, including those of naphthalene, has become more sophisticated. Initial studies may have focused on simple substitution reactions, but contemporary research utilizes deuterated naphthalenes to investigate complex phenomena such as photophysical processes and the mechanisms of enzyme-catalyzed reactions. The development of advanced analytical techniques, like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, has further enhanced the utility of deuterium-labeled compounds in chemical research. acs.org

This compound as a Foundational Model System for Aromatic Chemistry Investigations

Naphthalene, a simple bicyclic aromatic hydrocarbon, has long served as a model system for studying the principles of aromaticity and the reactions of PAHs. thieme-connect.comfrontiersin.org Its deuterated analog, this compound, provides a platform to investigate the subtle yet significant effects of isotopic substitution on the electronic and vibrational properties of an aromatic system. The well-defined structure of this compound allows for precise spectroscopic and computational analysis, making it an ideal candidate for fundamental studies in aromatic chemistry. frontiersin.orgresearchgate.net These studies contribute to a deeper understanding of reaction mechanisms, intermolecular interactions, and the behavior of aromatic compounds in various chemical and biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-deuterionaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWIBTONFRDIAS-UICOGKGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=CC=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C2C=CC=CC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101007606
Record name (1-~2~H)Naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101007606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875-62-7
Record name Naphthalene-1-d
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-~2~H)Naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101007606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Spectroscopic Characterization

Synthetic Methodologies for this compound

One common method for the synthesis of this compound involves the use of a Grignard reagent. acs.org This procedure typically starts with the corresponding brominated naphthalene (B1677914), which is then reacted with magnesium to form the Grignard reagent. Subsequent quenching of this reagent with a deuterium (B1214612) source, such as heavy water (D₂O), yields this compound. acs.org Other synthetic routes may involve acid-catalyzed H-D exchange reactions or transition metal-catalyzed C-H activation/deuteration. nih.gov

Spectroscopic Profile of this compound

The introduction of a deuterium atom into the naphthalene molecule leads to distinct changes in its spectroscopic properties.

In the infrared (IR) and Raman spectra of this compound, the most notable change is the appearance of a C-D stretching vibration at a lower frequency compared to the C-H stretching vibration in non-deuterated naphthalene. researchgate.netresearchgate.net This shift is a direct consequence of the heavier mass of the deuterium atom. The vibrational spectra of this compound and its isotopomers have been extensively studied to make complete vibrational assignments. researchgate.net

In ¹H NMR spectroscopy, the signal corresponding to the proton at the 1-position is absent in this compound. The signals for the remaining protons may show slight shifts due to the isotopic effect on the electronic environment. ²H (Deuterium) NMR spectroscopy can be used to directly observe the deuterium nucleus, providing a distinct signal for the labeled position. mdpi.com

Mass spectrometry provides a clear confirmation of the incorporation of deuterium. The molecular ion peak for this compound appears at a mass-to-charge ratio (m/z) that is one unit higher than that of naphthalene (C₁₀H₈), which has a molecular weight of approximately 128.17 g/mol . nih.gov this compound has a molecular weight of approximately 129.18 g/mol . nih.gov

Advanced Spectroscopic Characterization of Naphthalene 1 D and Deuterated Naphthalenes

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. In the context of deuterated naphthalenes, it serves not only to confirm the position of isotopic labeling but also to study the electronic perturbations caused by the deuterium (B1214612) atom.

The precise determination of molecular structure for compounds like Naphthalene-1-d relies heavily on a suite of NMR experiments. core.ac.uk One-dimensional (1D) techniques such as ¹H and ¹³C NMR provide initial, crucial information. In the ¹H NMR spectrum of this compound, the most direct evidence of successful deuteration is the disappearance of the signal corresponding to the proton at the C-1 position. The remaining proton signals can be assigned based on their chemical shifts, multiplicities, and coupling constants, which may be slightly altered by the isotopic substitution.

Two-dimensional (2D) NMR experiments are indispensable for unambiguous assignment and for resolving complex spectral regions. ipb.ptnih.gov

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of the proton spin systems within the naphthalene (B1677914) rings. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of carbon signals based on their attached, pre-assigned protons. core.ac.uk

Together, these 1D and 2D NMR techniques provide a complete and detailed picture of the molecular framework, confirming the specific site of deuteration and revealing subtle electronic changes throughout the molecule. emory.edu

The substitution of a proton with a deuteron (B1233211) introduces small but characteristic changes in the NMR parameters of neighboring and even distant nuclei, known as isotope effects. stemwomen.org These effects arise primarily from the difference in the zero-point vibrational energy between C-H and C-D bonds. bibliotekanauki.pl

Chemical Shifts : The replacement of ¹H with ²H typically causes the resonance of the attached carbon (the α-carbon) to shift to a higher field (lower ppm value), an effect known as the α-isotope shift. Smaller upfield shifts are often observed for carbons further away (β, γ, etc.). researchgate.net These shifts, denoted as ⁿΔC(D) where n is the number of bonds, are generally negative. stemwomen.org Deuterium substitution can also induce small shifts in the resonances of other protons in the molecule. rsc.org In systems with hydrogen bonding, deuterium isotope effects on chemical shifts can be particularly pronounced and are used to study the nature and strength of such bonds. nih.govmdpi.comacs.org

Coupling Constants : Isotope substitution also affects spin-spin coupling constants. The one-bond carbon-deuterium coupling constant (¹J_CD) is smaller than the corresponding proton coupling (¹J_CH) by a factor approximately equal to the ratio of the gyromagnetic ratios of deuterium and protium (B1232500) (γ_D / γ_H ≈ 0.1535). This reduction is a reliable indicator of deuteration. Smaller changes can also be observed in long-range coupling constants.

Table 1: General Deuterium Isotope Effects in NMR Spectroscopy
ParameterEffectTypical Magnitude/ObservationReference
α-Isotope Shift (¹ΔC(D))Upfield shift of the deuterated carbon-0.2 to -0.6 ppm researchgate.net
β-Isotope Shift (²ΔC(D))Smaller upfield shift of the adjacent carbon-0.05 to -0.15 ppm researchgate.net
Long-range Isotope ShiftsEven smaller shifts on remote nucleiAttenuates with distance stemwomen.orgrsc.org
One-Bond Coupling (¹J_XD)Reduced compared to ¹J_XH¹J_CD ≈ 0.15 * ¹J_CH stemwomen.org

Vibrational Spectroscopy Analysis

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probe the quantized vibrational energy levels of a molecule. They are exceptionally sensitive to isotopic substitution.

FTIR and Raman spectra provide complementary information about the vibrational modes of a molecule. niscpr.res.in For naphthalene and its deuterated analogues, these spectra consist of a rich set of bands corresponding to C-H (or C-D) stretching, C-H (or C-D) in-plane and out-of-plane bending, and skeletal ring vibrations. scispace.comresearchgate.net

FTIR Spectroscopy : Measures the absorption of infrared radiation, and is particularly sensitive to asymmetrical vibrations and modes involving a change in the dipole moment. nih.gov

Raman Spectroscopy : Involves inelastic scattering of monochromatic light and is sensitive to symmetrical vibrations and modes that cause a change in the molecule's polarizability. spectrabase.com

By comparing the FTIR and Raman spectra of naphthalene, this compound, and the fully deuterated Naphthalene-d8 (B43038), researchers can make detailed and reliable assignments of the fundamental vibrational modes. aip.orgaip.orgcdnsciencepub.com For example, the C-H stretching vibrations in naphthalene appear in the 3000-3100 cm⁻¹ region. In this compound, a new band appears at a significantly lower frequency (around 2250 cm⁻¹) corresponding to the C-D stretching mode, providing clear evidence of deuteration. libretexts.org

The primary effect of deuterium substitution on vibrational spectra is a shift of vibrational frequencies to lower wavenumbers. libretexts.org This is a direct consequence of the increased reduced mass (µ) of the oscillator, as described by the harmonic oscillator approximation where the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (ν ∝ 1/√µ). libretexts.org

This isotope effect is most pronounced for modes that heavily involve the motion of the substituted atom. nih.gov For this compound, the C-D stretching and bending modes show the largest shifts compared to their C-H counterparts. The magnitude of these shifts can be influenced by the physical state of the sample (e.g., crystalline solid vs. solution) due to intermolecular interactions. aip.org In the crystalline state, intermolecular forces can constrain certain vibrational modes, leading to slight differences in frequency shifts compared to the solution state where molecules are more isolated. nih.govacs.org Studies comparing the spectra of light and heavy naphthalenes have been crucial for developing a complete assignment of their vibrational modes. aip.org

Table 2: Comparison of C-H and C-D Vibrational Frequencies
Vibrational ModeTypical C-H Frequency (cm⁻¹)Approximate C-D Frequency (cm⁻¹)Isotopic Frequency Ratio (ν_H / ν_D)Reference
Stretching~3050~2250~1.35 libretexts.org
In-plane Bending~1100-1400~800-1000~1.2-1.4 libretexts.org
Out-of-plane Bending~700-900~500-700~1.2-1.3 libretexts.org

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons, such as free radicals or triplet states. sci-hub.rumlsu.ac.in ESR spectroscopy can be used to study the radical anion or cation of naphthalene, which can be generated chemically or electrochemically.

The ESR spectrum's hyperfine structure arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (like ¹H or ²H). sci-hub.ru The substitution of a proton (nuclear spin I = 1/2) with a deuteron (nuclear spin I = 1) dramatically alters the ESR spectrum.

For the naphthalene radical anion, the unpaired electron is delocalized over the entire ring system. The ESR spectrum of the undeuterated radical shows a complex pattern of lines due to hyperfine coupling with the eight protons. When this compound is converted to its radical ion, the coupling to the nucleus at the 1-position changes. Instead of a doublet splitting from the proton, a triplet splitting (with a much smaller coupling constant) is observed from the deuteron. This simplifies certain regions of the spectrum and can aid in the assignment of hyperfine coupling constants to specific positions in the molecule. researchgate.net Studies of deuterated naphthalene radical ions have been instrumental in mapping the spin density distribution across the molecule. researchgate.netaip.org

Deuterium Isotope Effects on Hyperfine Splittings in Naphthalene Anion Radicals

The study of naphthalene anion radicals and their deuterated analogues using electron spin resonance (ESR) spectroscopy reveals significant deuterium isotope effects on hyperfine splitting constants. High-resolution ESR spectra of the anion radicals of naphthalene and various deuterium-substituted naphthalenes have demonstrated that the ratio of the proton (aH) to deuteron (aD) hyperfine splittings is anomalous. rsc.orgcdnsciencepub.com This ratio deviates from the value of 6.514, which would be expected based solely on the magnetic moments and spins of the two isotopes. rsc.orgcdnsciencepub.com

Furthermore, this aH/aD ratio is not constant but differs for the α and β positions of the naphthalene ring. rsc.orgcdnsciencepub.com These discrepancies are qualitatively interpreted as arising from vibrational effects that modify the sigma-pi interactions at the positions of isotopic substitution. rsc.orgcdnsciencepub.com The data suggest that the sigma-pi parameters (Q values), which relate spin density to the hyperfine splitting, are different for hydrogen and deuterium and also vary between the α and β positions, even after accounting for the intrinsic properties of the isotopes. rsc.orgcdnsciencepub.com

The assignment of hyperfine splittings in the naphthalene anion has been aided by the use of isotopic substitution, where the replacement of a hydrogen atom with deuterium helps in the interpretation of the spectra of the remaining protons. acs.org

Below is a table summarizing the observed hyperfine coupling constants for the naphthalene anion radical.

Note: The values presented are typical literature values for the naphthalene anion radical and serve as a baseline for discussing isotope effects.

Elucidation of Spin Density Redistribution upon Deuterium Substitution

A key finding from the ESR studies of deuterated naphthalene anion radicals is that deuterium substitution at one position alters the hyperfine splittings of the protons at other positions within the molecule. rsc.orgcdnsciencepub.com This phenomenon indicates a redistribution of the unpaired electron spin density throughout the radical. The magnitude and direction (increase or decrease) of these changes in hyperfine splittings are systematic, depending on the position and number of deuterium atoms substituted, as well as the position of the proton being observed. rsc.orgcdnsciencepub.com

This redistribution of spin density has been modeled using Hückel molecular orbital calculations. Agreement between experimental observations and theoretical calculations is achieved when the resonance integral for the carbon-carbon bonds adjacent to a deuterium-substituted position is slightly altered. rsc.org This approach successfully accounts for the observed changes in spin density. In contrast, models that attempt to explain the effect by changing the Coulomb integral at the substituted position, based on the weak electron-donating nature of deuterium, show significant disagreement with the experimental spin densities at certain positions. rsc.org Therefore, ESR data provide a direct means of evaluating the vibrational perturbations introduced by deuterium substitution. rsc.orgcdnsciencepub.com The changes in splittings have been shown to follow an additivity relationship, allowing for predictable alterations based on the substitution pattern. rsc.orgcdnsciencepub.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Charge-Transfer Phenomena

Absorption and Emission Characteristics of Deuterated Naphthalenes

The absorption and emission spectra of naphthalenes are influenced by isotopic substitution. The UV-Vis absorption spectrum of naphthalene in solution features three main regions of electronic transitions. researchgate.net For instance, in n-hexane, these bands are observed around 200–240 nm, 240–300 nm, and 300–350 nm. researchgate.net Deuteration can lead to subtle shifts in these absorption bands. Studies comparing naphthalene and perdeuterionaphthalene in the formation of charge-transfer complexes with tetracyanoethene showed slight red shifts in the absorption maxima for the deuterated species. acs.org

The fluorescence emission of naphthalene is also affected by deuteration. The reduction of non-radiative decay pathways in both singlet and triplet excited states is a known effect of deuteration, which can lead to an enhancement of emission signals and an increase in phosphorescence lifetime. rsc.org For naphthalene itself, the molecule exhibits fluorescence with a quantum yield that is sensitive to its environment and substitution. omlc.org Theoretical calculations of the emission spectra of naphthalene, simulated in cyclohexane, provide a framework for understanding these photophysical properties. researchgate.net

The table below shows the charge-transfer absorption maxima for naphthalene and its deuterated analogue with tetracyanoethene.

Source: Data extracted from studies on charge-transfer complexes. acs.org

Isotopic Influences on Charge-Transfer Complex Formation and Energies

Isotopic substitution has a measurable effect on the thermodynamics of charge-transfer (CT) complex formation. Measurements of the free energy of complex formation between either naphthalene or perdeuterionaphthalene ([2H8]naphthalene) and acceptors like picric acid or styphnic acid have revealed significant isotope effects. rsc.org In these cases, the deuterated naphthalene donor forms a stronger complex with the acceptor at all temperatures studied. rsc.org

For the complex with picric acid, the [2H8]naphthalene complex exhibits a greater free energy of formation and a larger positive entropy of formation compared to the non-deuterated naphthalene complex. rsc.org Similarly, with styphnic acid as the acceptor, a stronger interaction is observed with [2H8]naphthalene. rsc.org This indicates that the stability of these ground-state electron donor-acceptor (EDA) complexes is enhanced by deuteration of the aromatic donor. The energy of a charge-transfer transition is proportional to the ionization potential of the donor molecule, and subtle changes in vibrational energy levels upon deuteration can influence these interactions. acs.org

The formation of charge-transfer complexes is a key step in various chemical reactions, and the stability of these complexes can influence reaction pathways and rates. psu.edu The observation that deuterated donors form more stable complexes highlights the role of zero-point energy differences between the isotopic ground states.

The table below summarizes the thermodynamic findings for charge-transfer complex formation.

Source: Based on findings from Farrell & Shahidi (1978). rsc.org

Kinetic and Mechanistic Investigations Utilizing Deuterated Naphthalenes

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect is defined as the ratio of the rate constant for the reaction of the lighter isotope (kH) to that of the heavier isotope (kD). A "primary" KIE is observed when the bond to the isotope is broken or formed in the rate-determining step, and it is typically significant (kH/kD > 2). researchgate.netnih.gov A "secondary" KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-limiting step; these effects are smaller and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). snnu.edu.cn

Electrophilic aromatic substitution (EAS) is a fundamental reaction of naphthalene (B1677914). KIE studies using deuterated naphthalenes have been crucial in confirming the generally accepted two-step mechanism, which involves the initial, slow attack of an electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or σ-complex), followed by a fast deprotonation step to restore aromaticity. researchgate.netprinceton.edu

In most EAS reactions, the first step is rate-determining, meaning the C-H (or C-D) bond is not broken in this slow step. princeton.edu Consequently, a significant primary KIE is typically absent. researchgate.net However, the measured isotope effects provide subtle clues about the reaction's energy landscape.

Nitration : The nitration of naphthalene-1,4-d2 with nitronium tetrafluoroborate (B81430) in both sulfolane (B150427) and acetonitrile (B52724) solvents shows very small kinetic isotope effects. The kH/kD values were found to be 1.15 ± 0.05 and 1.08 ± 0.05, respectively. These values, being very close to unity, strongly indicate that the C-D bond cleavage is not part of the rate-determining step.

Oxidation : In the oxidation of naphthalene by ruthenium tetroxide, two distinct kinetic processes are observed. The initial, rapid second-order reaction shows an inverse isotope effect when naphthalene-d8 (B43038) is used. This again suggests that the rate-limiting step involves a change in hybridization from sp² to sp³ at a carbon atom, consistent with an initial electrophilic attack by the oxidant to form an intermediate. The subsequent, slower decomposition of this intermediate exhibits a substantial primary deuterium (B1214612) isotope effect, indicating that C-H bond cleavage is the rate-limiting step of this second phase.

Kinetic Isotope Effects in Electrophilic Reactions of Naphthalene
ReactionDeuterated SubstratekH/kDInterpretationReference
Nitration (in Sulfolane)Naphthalene-1,4-d21.15 ± 0.05C-D bond breaking is not rate-determining.
Nitration (in Acetonitrile)Naphthalene-1,4-d21.08 ± 0.05C-D bond breaking is not rate-determining.
Chlorination (overall)Octadeuterionaphthalene0.85Inverse secondary KIE; sp² to sp³ rehybridization in RDS.
Chlorination (proton-loss stage)Octadeuterionaphthalene> 1.4Normal primary KIE for this step.
Oxidation with RuO4 (initial step)Naphthalene-d8InverseInverse secondary KIE; sp² to sp³ rehybridization in RDS.

The magnitude and nature of the KIE are direct indicators of the rate-limiting step (RDS) and provide information about the geometry of the transition state.

Conversely, an inverse secondary KIE, as seen in the chlorination and oxidation of naphthalene, points to a transition state where the bonding at the carbon undergoing substitution has changed significantly, creating a more sterically crowded environment as it moves from a planar sp² geometry toward a tetrahedral sp³ geometry. snnu.edu.cn The lower vibrational energy of the C-D bond compared to the C-H bond makes this transition slightly more favorable for the deuterated molecule, leading to a faster reaction rate (kH/kD < 1). snnu.edu.cn

Influence of Solvent Environments on Reaction Kinetics and Isotope Effects

The solvent environment plays a critical role in the kinetics and mechanisms of chemical reactions involving naphthalene and its deuterated isotopologues. wikipedia.org Solvent polarity, dielectric constant, and specific solute-solvent interactions can stabilize transition states and intermediates differently, thereby altering reaction rates and observed isotope effects. psu.eduresearchgate.net

For instance, the photochemical reaction of naphthalene with 2-(diethylamino)ethanol (B1670525) shows a dramatic solvent effect. In a nonpolar solvent like benzene, the reaction proceeds primarily through a geminate radical ion pair, whereas in a polar solvent like acetonitrile, free radical ions are the key intermediates, leading to different product distributions. psu.edu

The kinetic isotope effect (KIE) is also highly sensitive to the solvent. In the nitration of naphthalene-1,4-d₂ with nitronium tetrafluoroborate, the KIE (kH/kD) was found to be significantly different in sulfolane compared to acetonitrile, indicating a change in the transition state structure or the rate-determining step as a function of the solvent. researchgate.net

Kinetic Isotope Effect (kH/kD) for the Nitration of Naphthalene-1,4-d₂ in Different Solvents. researchgate.net
SolventTemperature (°C)kH/kD
Sulfolane301.15 ± 0.05
Acetonitrile01.08 ± 0.05

Similarly, in the oxidation of naphthalene by potassium permanganate (B83412) in an aqueous acetic acid medium, the reaction rate is influenced by the dielectric constant of the solvent, suggesting an interaction between an ion and a dipole or between two dipoles in the rate-determining step. researchgate.netjchps.com The study of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines in various alcohol solvents also showed that the rate constant decreased with the decreasing dielectric constant of the solvent, with the exception of isopropanol (B130326) where steric effects likely played a role. ias.ac.in Furthermore, the chlorination of naphthalene shows an inverse deuterium isotope effect (kH/kD = 0.85), where octadeuterionaphthalene reacts faster than naphthalene. researchgate.net

These examples underscore the importance of the solvent in modulating reaction pathways and the magnitude of isotope effects, providing deeper insight into reaction mechanisms. researchgate.net

Excited State Dynamics and Photophysical Processes in Deuterated Naphthalenes

Excited-State Lifetimes and Non-Radiative Deactivation Pathways

The substitution of hydrogen with deuterium (B1214612) in naphthalene (B1677914) and its derivatives has profound effects on their excited-state properties, particularly influencing the lifetimes of excited states and the efficiency of non-radiative decay processes. These effects are a direct consequence of the change in mass and vibrational frequencies associated with the C-D bond compared to the C-H bond.

Deuterium Isotope Effects on the Lifetime of the Phosphorescent Triplet State

The lifetime of the phosphorescent triplet state (T₁) of naphthalene is significantly influenced by deuterium substitution. Studies on various deuterated naphthalenes at 76°K have shown a marked dependence of the radiationless decay rate from the triplet state to the ground state on the number and positions of deuterium atoms. aip.orgrsc.orgacs.org This observation highlights that protons at different positions within the naphthalene molecule are not equivalent in promoting non-radiative transitions. aip.orgrsc.org

Specifically, protons in the α-positions are approximately 1.6 times more effective at inducing radiationless transitions than protons in the β-positions. aip.orgacs.org Consequently, replacing an α-proton with a deuteron (B1233211) results in a greater increase in the phosphorescence lifetime compared to the replacement of a β-proton. aip.org An empirical relationship has been developed that provides a reasonable fit to the experimental data for various deuterated naphthalenes. aip.orgacs.org

The rate constant for the triplet state decay, k, can be expressed as the sum of the radiative decay rate constant, kᵣ, and the non-radiative decay rate constant, kₙᵣ. The non-radiative component is where the isotope effect is most pronounced. A model that accounts for the positional dependence of the protons can be described by the equation:

k = kD + nₐkₐ + nᵦkᵦ

where kD is the rate constant for perdeuteronaphthalene (naphthalene-d₈), kₐ and kᵦ are the contributions per proton for the α and β positions, respectively, and nₐ and nᵦ are the number of protons at each position. aip.org

Experimental data for naphthalene-1-d and naphthalene-2-d (B12641808) have been used to determine the values of kₐ and kᵦ. aip.org In a 3-methylpentane (B165638) solvent, these values are 0.0552 sec⁻¹ and 0.0321 sec⁻¹, respectively. In ethanol, the values are 0.0523 sec⁻¹ and 0.0318 sec⁻¹. aip.org These values can then be used to predict the rate constants for other deuterated naphthalenes. aip.org A small intermolecular isotope effect has also been observed when the solvent is deuterated, such as naphthalene-d₈ in perdeuteroethanol. aip.orgacs.org

Calculated and Experimental Triplet Decay Rate Constants for Deuterated Naphthalenes

CompoundSolventCalculated Rate Constant (sec⁻¹)Experimental Rate Constant (sec⁻¹)
This compound3-Methylpentane-0.0552
This compoundEthanol-0.0523
Naphthalene-2-d3-Methylpentane-0.0321
Naphthalene-2-dEthanol-0.0318
Perdeuteronaphthalene (Naphthalene-d₈)3-Methylpentane-0.0460
Perdeuteronaphthalene (Naphthalene-d₈)Ethanol-0.0458

Ultrafast Excited-State Deactivation Processes in Substituted Naphthalenes

The deactivation of excited states in substituted naphthalenes can occur through various ultrafast processes, including internal conversion (IC) and intersystem crossing (ISC). mit.eduresearchgate.net Deuteration can significantly impact the rates of these non-radiative pathways. The energy gap law, which is often used to explain the rates of non-radiative transitions, is not always sufficient to account for the observed variations in kIC and kISC. mit.edu A more comprehensive understanding often requires considering higher-lying excited states (Sₙ and Tₙ) and conformational changes in the excited state. mit.eduresearchgate.net

For instance, in some naphthalene derivatives, IC is mediated by a transition to a conformation where a substituent group is distorted out of the plane of the naphthalene ring. mit.edu ISC processes can occur between the first excited singlet state (S₁) and higher triplet states (T₂₋₄). mit.edu The rate of ISC is influenced by the magnitude of the spin-orbit coupling. researchgate.net

Studies on naphthalene-based azo dyes have revealed multiple excited-state lifetimes, indicating complex deactivation pathways. rsc.org For some of these dyes, lifetimes of approximately 0.7–1.5 ps, 3–4 ps, and 20–40 ps have been observed. rsc.org The specific lifetimes and deactivation channels are sensitive to the nature of the substituents on the naphthalene core. rsc.orgresearchgate.net For example, increasing the electron-donating strength of a substituent can lead to longer-lived excited states. rsc.org

In deuterated solvents like D₂O, the excited-state dynamics of some molecules are slowed down compared to H₂O. unige.ch This kinetic isotope effect points to the significant role of hydrogen bonding in the ultrafast deactivation of the excited state. unige.ch For certain near-infrared fluorescent proteins engineered from bacteriophytochromes, a notable kinetic isotope effect of about 1.8 was observed in D₂O, suggesting an excited-state proton transfer (ESPT) process contributes to the deactivation of the excited state. nih.gov

Impact of Protonation on Photophysics and Photoisomerization Dynamics

Protonation can dramatically alter the photophysical properties and photoisomerization dynamics of naphthalene derivatives. rsc.orgrsc.org Upon protonation, naphthalene-based azo dyes exhibit a significant redshift of over 100 nm and a broadening of their absorption spectra. rsc.orgrsc.org This change is attributed to the stabilization of the LUMO by approximately 1.7 eV. rsc.org

A critical consequence of protonation is the shutdown of steady-state photoisomerization that is readily observed in the unprotonated forms. rsc.orgrsc.org Time-dependent density functional theory (TDDFT) calculations reveal that protonation significantly alters the potential energy landscape of the lowest excited state, impeding the rotational and inversion pathways necessary for isomerization. rsc.orgrsc.org This "locking" of the trans-configuration leads to rapid decay back to the ground state. rsc.org

Transient absorption spectroscopy of protonated naphthalene-based azo dyes reveals faster excited-state dynamics compared to their unprotonated counterparts. rsc.orgrsc.org For example, protonated dyes exhibit excited-state lifetimes of less than 1 ps, approximately 3 ps, about 13 ps, and around 200 ps. rsc.orgrsc.org In contrast, the unprotonated forms have lifetimes in the range of 0.7–1.5 ps, ~3–4 ps, 20–40 ps, and can have much longer-lived states extending to minutes. rsc.orgrsc.org

The site of deuteration can also influence photochemical reactions. In a study on the photochemical deuteration of 1-OMe-naphthalene, direct photoexcitation populates the S₁ excited state, which has anti-aromatic character and increased basicity. nih.gov This enhanced basicity facilitates a reaction with a deuterated solvent, leading to selective deuteration at specific positions on the naphthalene ring. nih.gov

Photoinduced Electron and Proton Transfer Studies

Photoinduced electron and proton transfer are fundamental processes in the photochemistry of many naphthalene-based systems. The presence of a deuterium atom can provide valuable insights into the mechanisms of these reactions.

Excited-State Intramolecular Proton Transfer (ESIPT) in Naphthalene-Based Dyes

Excited-state intramolecular proton transfer (ESIPT) is a key process in many naphthalene-based dyes. In these systems, a proton is transferred from a donor to an acceptor group within the same molecule upon photoexcitation. This process often leads to the formation of a transient tautomer with distinct photophysical properties, such as a large Stokes shift in fluorescence.

In a study of 1-(1H-benzo[d]imidazol-2-yl)naphthalen-2-ol (H-BINO), the ESIPT reaction is predominant in nonpolar solvents, with a lifetime of about 1.0 ns. acs.orgnih.gov In polar media, the excited-state dynamics are more complex, involving an equilibrium between the locally excited state, the phototautomer, and an anionic species. acs.orgnih.gov The photodynamics of H-BINO are also highly dependent on pH. acs.orgnih.gov At acidic pH, protonation of the acceptor nitrogen atom can suppress the ESIPT process. acs.org As the pH increases, the anionic and phototautomeric emissions become more prominent. acs.orgnih.gov

While direct studies on the effect of deuterating the transferring proton in this compound based ESIPT dyes are not extensively detailed in the provided context, the principles of kinetic isotope effects suggest that replacing the proton with a deuteron would slow down the transfer rate. This would be observable as changes in the lifetimes and quantum yields of the different emissive species.

Excited-State Lifetimes of H-BINO at Different pH Values

pHLifetime Component 1 (ns)Lifetime Component 2 (ns)Lifetime Component 3 (ns)Assignment
2.00.10.52.1Local Emission, Keto Emission, Anionic Emission
7.40.72.1-Keto Emission, Anionic Emission
12.01.02.1-Keto Emission, Anionic Emission

Characterization of Long-Lived Charge Separation States

The generation and characterization of long-lived charge-separated (CS) states are pivotal for applications in optoelectronics and artificial photosynthesis. In systems derived from naphthalene, particularly donor-acceptor (D-A) dyads and more complex assemblies, photoexcitation can lead to the formation of these valuable states.

Research into naphthalene diimide (NDI) derivatives, which are electron-deficient aromatic compounds, has provided significant insights into this phenomenon. rsc.org When an NDI unit is covalently linked to an electron donor, photoexcitation of the NDI chromophore is often followed by an ultrafast electron transfer from the donor, creating a charge-separated state. rsc.org The longevity of this state is critical for its utility.

Studies on one-dimensional hybrid perovskites incorporating NDI cations and iodoplumbate chains have demonstrated that strong intermolecular forces, such as anion-π and π-π interactions, are crucial for facilitating the generation of long-lived CS states. nih.govresearchgate.netacs.org These interactions, along with well-matched energy levels between the organic and inorganic components, can effectively reduce the rate of charge recombination. acs.org In some NDI-based D-A dyads, long-lived charge separation is achieved in the triplet state by carefully controlling the orientation of the donor and acceptor subunits. rsc.org The stereoselective synthesis of chiral covalent organic cages composed of multiple NDI units also allows for the study of intracage charge separation, where photoexcitation leads to a CS state with a longer lifetime than corresponding monomeric or dimeric systems. semanticscholar.org

The primary technique for characterizing these transient states is transient absorption (TA) spectroscopy. By monitoring changes in absorption following a short laser pulse, researchers can track the formation and decay of the charge-separated species, which often have unique spectral signatures distinct from the ground and local excited states. rsc.org The lifetimes of these states can range from picoseconds to microseconds, depending on the molecular structure and environment. rsc.orgnih.govacs.org

Fluorescence Quantum Yields and Photoluminescence Properties of Naphthalene-Derived Systems

The photoluminescence properties of naphthalene and its derivatives are highly sensitive to chemical modification, isotopic substitution, and the surrounding environment. The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, is a key parameter in characterizing the efficiency of the radiative decay pathway from the first excited singlet state (S1).

Studies on naphthalene vapor under collision-free conditions have measured the fluorescence quantum yields for various single vibronic levels of both normal naphthalene (naphthalene-h8) and perdeuterated naphthalene (naphthalene-d8). aip.orgaip.org These experiments reveal that the quantum yield can vary between different vibronic levels, a phenomenon attributed to differing efficiencies of intersystem crossing to the triplet manifold. aip.orgaip.org

CompoundExcess Energy (cm⁻¹)Fluorescence Quantum Yield (Φ_F)
Naphthalene-h₈00.23
Naphthalene-h₈4350.21
Naphthalene-h₈7020.20
Naphthalene-h₈9110.14
Naphthalene-d₈00.38
Naphthalene-d₈3790.38
Naphthalene-d₈5000.35
Naphthalene-d₈7490.22
Data sourced from vapor phase measurements of naphthalene-h₈ and naphthalene-d₈. Excess energy refers to the vibrational energy above the S₁ electronic origin.

The introduction of substituents to the naphthalene core dramatically alters the photophysical properties. Naphthalene derivatives can be engineered to have high quantum yields and excellent photostability, making them suitable as fluorescence probes. nih.gov However, in other cases, structural modifications can lead to extremely low quantum yields. For instance, many naphthalene diimide (NDI) derivatives exhibit very low fluorescence quantum yields (as low as 0.002) and short lifetimes (5-18 ps), which is attributed to rapid and efficient intersystem crossing from the excited singlet state. photobiology.com

The solvent environment also plays a critical role. In a study of naphthalene-bridged disilanes, fluorescence quantum yields were found to increase significantly in non-polar solvents compared to THF, a phenomenon ascribed to the formation of excited-state dimers. rsc.org

CompoundSolventAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Fluorescence Quantum Yield (Φ_F)
NaphthaleneCyclohexane286323, 3360.21
NaphthaleneTHF286324, 3370.20
NaphthaleneAcetonitrile (B52724)286324, 3370.19
Compound 1bCyclohexane295338, 3500.15
Compound 1bTHF295338, 351<0.01
Compound 2bCyclohexane292337, 3490.32
Compound 2bAcetonitrile292338, 3500.49
Compound 3bToluene291337, 3500.19
Compound 3bTHF291337, 350<0.01
Photophysical properties of naphthalene and naphthalene bridged disilanes (1b, 2b, 3b) in various solvents. rsc.org

Computational Approaches to Excited State Dynamics (e.g., Time-Dependent Density Functional Theory)

Computational chemistry provides powerful tools for elucidating the complex processes that occur in molecules following photoexcitation. Time-Dependent Density Functional Theory (TD-DFT) has become a widely used method for studying the excited states of medium to large molecules like naphthalene and its derivatives due to its favorable balance of computational cost and accuracy. uci.edu

TD-DFT is employed to calculate vertical excitation energies, which correspond to the absorption spectrum, and oscillator strengths, which relate to the intensity of electronic transitions. aip.org For the radical cations of naphthalene and anthracene, TD-DFT calculations have provided excitation energies that are generally within 0.3 eV of experimental values. aip.org The method is also instrumental in assigning transitions observed in experimental spectra, such as identifying the character of an excited state as π-π, n-π, or charge-transfer. rsc.orgnih.gov

A crucial application of computational methods is in understanding the effect of isotopic substitution. First-principles calculations on polyacenes, including naphthalene, have investigated the impact of deuteration on photophysical properties. helsinki.fi These theoretical studies show that deuteration can significantly alter the non-adiabatic coupling between the first (S₁) and second (S₂) excited singlet states. helsinki.fi This change in coupling directly influences the rates of internal conversion and intersystem crossing, which in turn affects the fluorescence quantum yield, providing a theoretical basis for experimentally observed isotope effects. helsinki.fi

Furthermore, TD-DFT is used to map out potential energy surfaces of excited states. By calculating how the energy of an excited state changes with specific molecular vibrations or structural rearrangements (like bond rotation), researchers can identify the most probable decay pathways. rsc.orgacs.org This approach has been used to model the dynamics of processes such as photoisomerization and intramolecular charge transfer. rsc.orgacs.org For example, in a Pt(II) complex bearing a naphthalene-diimide acceptor, TD-DFT calculations were essential in assigning vibrational bands in time-resolved infrared spectra to specific excited states, helping to unravel a complex series of decay processes with lifetimes ranging from picoseconds to microseconds. nih.govacs.org

Computational Chemistry and Theoretical Modeling of Naphthalene 1 D Systems

Quantum Mechanical Calculations for Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic behavior of Naphthalene-1-d, predicting its reactivity, and interpreting its spectroscopic properties.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most widely used quantum mechanical methods for calculating the electronic structure of molecules. samipubco.comresearchgate.net These calculations provide crucial information about molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. samipubco.comresearchgate.net

DFT methods, such as those employing the B3LYP functional, and HF techniques have been used extensively to study naphthalene (B1677914). samipubco.comresearchgate.netresearchgate.net Calculations show that substitutions on the naphthalene ring can significantly alter the HOMO-LUMO gap; both electron-donating and electron-withdrawing groups tend to reduce the gap, thereby affecting the molecule's electronic excitation energies. rsc.org For the parent naphthalene molecule, the calculated HOMO-LUMO gap is a benchmark for understanding its derivatives. rsc.org For instance, a DFT study using the aug-cc-pVQZ basis set determined the HOMO-LUMO gap of naphthalene to be 4.75 eV. samipubco.com The molecular orbital density in both HOMO and LUMO is typically delocalized across the carbon backbone of the naphthalene ring. researchgate.net

Calculated HOMO-LUMO Gaps for Naphthalene Using Various Methods
MethodBasis SetHOMO-LUMO Gap (eV)Reference
DFTaug-cc-pVQZ4.75 samipubco.com
DFTB3LYP/6-31(d,p)4.821 researchgate.net
DFTNot Specified4.83 rsc.org
DFT3-21G4.949 researchgate.net

For calculations demanding higher accuracy, particularly for non-covalent interactions and spectroscopic parameters, ab initio methods beyond standard DFT and HF are employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, especially with single, double, and perturbative triple excitations (CCSD(T)), provide a more rigorous treatment of electron correlation. acs.orgnih.govaip.orgnih.gov

These high-level computations have been instrumental in determining the interaction energies of naphthalene dimers and their complexes with other molecules. aip.orgnih.gov For naphthalene dimers, the dispersion interaction is the primary source of attraction, significantly outweighing electrostatic interactions. aip.orgnih.gov The most stable configurations are the slipped-parallel (Ci) and cross (D2d) structures, with calculated interaction energies of -5.73 kcal/mol and -5.28 kcal/mol, respectively, at the CCSD(T) level. aip.orgnih.gov Ab initio methods are also used to construct potential energy surfaces for predicting spectroscopic parameters and understanding intermolecular vibrations, such as in the naphthalene-argon complex. nih.gov

Potential Energy Surface (PES) Analysis

The Potential Energy Surface (PES) is a conceptual and mathematical framework that maps the potential energy of a system as a function of its atomic coordinates. samipubco.com Analyzing the PES is crucial for understanding chemical reactions, conformational changes, and molecular dynamics.

Computational methods can map the PES to identify stable isomers (local minima) and the transition states (saddle points) that connect them. This mapping elucidates reaction pathways and the coordinates involved in isomerization. An unbiased exploration of naphthalene's PES has identified numerous low-energy isomers and the transformation pathways between them, providing insight into its stability and reactivity under various energy conditions. mdpi.com The study of reaction pathways is also critical in understanding the formation and degradation of naphthalene. acs.org For example, DFT calculations have been used to investigate the pathways for polycyclic aromatic hydrocarbon growth from the reaction of a phenyl radical with vinylacetylene, leading to naphthalene formation. acs.org Similarly, degradation pathways, such as those initiated by hydroxyl radicals in the atmosphere, have been computationally modeled. acs.org

Tautomerization, a chemical reaction involving the relocation of a proton, is a key process for many organic molecules. wikipedia.org Computational analysis of the PES allows for the calculation of the energetics of these processes, including the relative stabilities of different tautomers and the energy barriers for their interconversion. While direct studies on this compound are scarce, research on naphthalene derivatives provides a clear framework for how such processes are modeled. For instance, in studies of naphthalenediimines, calculations have been used to determine that the keto-enamine tautomer is predominantly favored. acs.org Similarly, for 4,4′-dihydroxy-1,1′-naphthaldazine, DFT calculations have detailed the multi-step enol-keto tautomerization process, calculating the enthalpy and entropy changes for each step. nih.gov These studies demonstrate the capability of computational methods to quantify the thermodynamics and kinetics of proton transfer and tautomerization on the naphthalene framework.

Computational Modeling of Intermolecular Interactions

Understanding the intermolecular interactions of this compound is essential for predicting its behavior in condensed phases and its interactions with other molecules in biological or material systems. Computational modeling provides a molecular-level view of these non-covalent forces.

The interaction between naphthalene and small molecules like water (H2O) and hydrogen sulfide (B99878) (H2S) has been studied using both ab initio and DFT methods. acs.orgnih.gov For a single H2O or H2S molecule, the most stable structure involves the molecule positioned over the aromatic π-cloud. acs.org High-level CCSD(T) calculations estimate the interaction energies to be -2.95 kcal/mol for the water complex and -2.92 kcal/mol for the hydrogen sulfide complex. acs.orgnih.gov The nature of these interactions differs; the naphthalene-H2O complex has comparable electrostatic and dispersion contributions, whereas the naphthalene-H2S interaction is dominated by dispersion forces. nih.gov

Molecular dynamics (MD) simulations, often using force fields derived from quantum mechanical calculations, are employed to model the collective behavior of molecules. aip.orgosti.gov These simulations have been used to study liquid naphthalene and predict its thermodynamic properties. aip.orgscispace.com Such models can incorporate anisotropic site-site pair potentials and point quadrupoles to better represent the electrostatic interactions and improve the accuracy of properties like liquid density. aip.orgosti.gov

Calculated Intermolecular Interaction Energies for Naphthalene Complexes
ComplexConfigurationInteraction Energy (kcal/mol)Computational MethodReference
Naphthalene DimerSlipped-parallel (Ci)-5.73CCSD(T) aip.orgnih.gov
Naphthalene DimerCross (D2d)-5.28CCSD(T) aip.orgnih.gov
Naphthalene DimerT-shaped (C2v)-4.34CCSD(T) aip.orgnih.gov
Naphthalene-H2Oπ-complex-2.95CCSD(T) acs.orgnih.gov
Naphthalene-H2Sπ-complex-2.92CCSD(T) acs.orgnih.gov
Naphthalene-ArgonGlobal Minimum-1.41 (-493 cm-1)CCSD(T) corrected nih.gov

Environmental Transformation and Degradation Mechanisms of Naphthalene and Deuterated Analogues

Microbial Biodegradation Pathways

The microbial breakdown of naphthalene (B1677914), a common polycyclic aromatic hydrocarbon (PAH), and its deuterated forms like Naphthalene-1-d, is a key process in their environmental fate. This degradation can occur under both oxygen-rich (aerobic) and oxygen-poor (anaerobic) conditions, each involving distinct biochemical pathways. nih.govmdpi.com

Elucidation of Aerobic and Anaerobic Naphthalene Degradation Routes (e.g., Nitrate-Reducing Conditions)

Aerobic Degradation:

Under aerobic conditions, the degradation of naphthalene is primarily initiated by bacteria through the action of oxygenase enzymes. frontiersin.org The most well-studied pathway begins with the oxidation of the naphthalene molecule by a multi-component enzyme system called naphthalene dioxygenase (NDO). nih.gov This enzyme incorporates both atoms of a molecular oxygen molecule into the aromatic ring, forming (+)-cis-(1R, 2S)-dihydroxy-1,2-dihydronaphthalene, also known as cis-naphthalene dihydrodiol. nih.govresearchgate.net This intermediate is then rearomatized by a dehydrogenase to yield 1,2-dihydroxynaphthalene. nih.gov

From 1,2-dihydroxynaphthalene, the pathway typically proceeds to salicylic (B10762653) acid. mdpi.com This central metabolite can then be further broken down through two main routes: the catechol pathway or the gentisate pathway, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle. mdpi.commdpi.com Some bacterial strains, like Bacillus thermoleovorans, have been shown to degrade naphthalene through a different route involving phthalic acid. asm.org

Anaerobic Degradation:

In the absence of oxygen, certain microorganisms can use alternative electron acceptors to break down naphthalene. One significant anaerobic pathway occurs under nitrate-reducing conditions. nih.govfrontiersin.org Studies have shown that some bacteria can couple the oxidation of naphthalene to the reduction of nitrate (B79036) (denitrification). asm.orgasm.org For instance, pure cultures of bacteria closely related to Pseudomonas stutzeri and Vibrio pelagius have demonstrated the ability to degrade and mineralize naphthalene using nitrate as the electron acceptor. nih.govasm.orgasm.org In these processes, 70-90% of the added naphthalene can be transformed in a nitrate-dependent manner. asm.orgasm.org

The initial steps of anaerobic naphthalene degradation are different from the aerobic pathway. Instead of oxygenation, the process is often initiated by a carboxylation reaction, forming 2-naphthoic acid. nih.gov This is then followed by a series of reduction and ring-cleavage reactions. asm.org Another proposed mechanism for the anaerobic activation of naphthalene involves methylation. frontiersin.org

Identification of Key Enzymes and Genetic Regulation in Microbial Metabolism

The microbial degradation of naphthalene is a genetically controlled process involving a suite of specific enzymes.

Key Enzymes:

The enzymes involved in these pathways are highly specific. In aerobic degradation, the initial and rate-limiting step is catalyzed by naphthalene dioxygenase (NDO) . nih.gov This is a multi-component enzyme, often with subunits encoded by genes like nahA. jmb.or.kr Following the initial dihydroxylation, cis-naphthalene dihydrodiol dehydrogenase converts the dihydrodiol to 1,2-dihydroxynaphthalene. nih.gov Further down the pathway, enzymes like salicylate (B1505791) hydroxylase and catechol 2,3-dioxygenase are crucial for processing the intermediate, salicylic acid. frontiersin.orgfrontiersin.org

Genetic Regulation:

The genes encoding these degradative enzymes are often organized into operons on plasmids or the bacterial chromosome. mdpi.comnih.gov A well-known example is the NAH7 plasmid found in Pseudomonas putida. nih.gov The expression of these genes is tightly regulated. In many naphthalene-degrading bacteria, the regulatory protein NahR , a member of the LysR-family of transcriptional regulators, controls the induction of both the upper pathway (naphthalene to salicylate) and lower pathway (salicylate to central metabolites) operons. frontiersin.orgfrontiersin.orgjmb.or.kr Salicylate, an intermediate in the degradation pathway, often acts as an inducer molecule, binding to NahR and triggering the transcription of the degradative genes. nih.gov

However, there is diversity in the regulatory mechanisms. For instance, in some Rhodococcus species, naphthalene itself, rather than salicylate, induces the expression of the degradation genes. researchgate.net Furthermore, environmental factors such as the availability of nitrogen and iron can also influence the expression of naphthalene catabolic genes at both the transcriptional and post-transcriptional levels. frontiersin.org

Metabolite Profiling and Pathway Reconstruction in Bioremediation Studies

Identifying the intermediate metabolites produced during naphthalene degradation is crucial for understanding the specific pathways operating in a given environment and for monitoring the progress of bioremediation.

Aerobic Metabolites:

In aerobic degradation, key metabolites that are often detected include:

cis-1,2-dihydroxy-1,2-dihydronaphthalene nih.gov

1,2-dihydroxynaphthalene nih.gov

Salicylic acid mdpi.com

Catechol mdpi.com

Gentisic acid mdpi.com

In some cases, metabolites like 1-hydroxy-2-naphthoic acid and pyrocatechol (B87986) have also been identified. aip.orgaip.org

For example, studies with Bacillus subtilis have identified 1-hydroxy-2-naphthoic acid, salicylic acid, and pyrocatechol as metabolites during naphthalene degradation. aip.orgaip.org The thermophilic bacterium Bacillus thermoleovorans produces atypical metabolites such as 2,3-dihydroxynaphthalene (B165439) and 2-carboxycinnamic acid, indicating a different degradation route. asm.org

Anaerobic Metabolites:

Under anaerobic conditions, particularly during in-situ bioremediation, the detection of specific metabolites serves as strong evidence of anaerobic biodegradation. Key biomarkers for anaerobic naphthalene degradation include:

2-naphthoic acid nih.gov

Reduced derivatives such as tetrahydro-2-naphthoic acid and hexahydro-2-naphthoic acid nih.gov

The presence of these unique metabolites in contaminated groundwater provides a reliable method for confirming that anaerobic degradation pathways are active. nih.govsci-hub.se

Interactive Data Table: Key Enzymes in Naphthalene Biodegradation

EnzymeAbbreviationFunctionPathwayGene Example
Naphthalene DioxygenaseNDOInitial oxidation of naphthalene to cis-naphthalene dihydrodiolAerobicnahA
cis-Naphthalene Dihydrodiol DehydrogenaseConversion of cis-naphthalene dihydrodiol to 1,2-dihydroxynaphthaleneAerobicnagB
Salicylate HydroxylaseConverts salicylate to catechol or gentisateAerobicnahG
Catechol 2,3-DioxygenaseCleavage of the catechol ringAerobicxylE
Gentisate 1,2-DioxygenaseGDOCleavage of the gentisate ringAerobicnagI
Naphthyl-2-methyl-succinate SynthaseNmsFumarate addition to the methyl group of 2-methylnaphthaleneAnaerobicnmsA
2-Naphthoyl-CoA ReductaseNCRReduction of the aromatic ring of 2-naphthoyl-CoAAnaerobic

Photocatalytic and Photodegradation Mechanisms

The degradation of naphthalene and its deuterated analogues can also be driven by light, through processes known as photodegradation and photocatalysis. These mechanisms are particularly relevant in atmospheric and aquatic environments.

Mechanisms of Photodegradation in Atmospheric and Aqueous Media

Photodegradation involves the breakdown of chemical compounds by light energy. In the case of naphthalene, this process can occur directly through the absorption of UV light, although this is often a minor pathway. researchgate.net More significantly, indirect photodegradation occurs through reactions with photochemically generated reactive species. researchgate.net

In the atmosphere, the primary loss process for gas-phase naphthalene is its reaction with hydroxyl radicals (•OH) that are formed photochemically. researchgate.net In aqueous environments, the photocatalytic degradation of naphthalene is an effective removal method. idk.org.rs This process typically involves a semiconductor photocatalyst, such as titanium dioxide (TiO2), which, when irradiated with light of sufficient energy, generates electron-hole pairs. mdpi.comzastita-materijala.org These charge carriers can then initiate redox reactions that lead to the degradation of naphthalene.

The efficiency of photocatalytic degradation can be influenced by several factors, including the initial concentration of naphthalene, with lower concentrations generally leading to higher degradation efficiency due to the greater availability of reactive species per pollutant molecule. mdpi.com The intensity of the light source also plays a crucial role; higher light intensity can lead to the formation of more electron-hole pairs and thus a faster degradation rate. ekb.eg

Characterization of Reactive Oxygen Species (e.g., Hydroxyl Radicals, Superoxide) in Degradation Processes

Reactive oxygen species (ROS) are the primary drivers of photocatalytic and indirect photodegradation of naphthalene. mdpi.com The most important ROS in these processes are hydroxyl radicals (•OH) and superoxide (B77818) radical anions (O2•−). mdpi.comzastita-materijala.org

Hydroxyl Radicals (•OH): These are highly reactive and non-selective oxidants. In aqueous photocatalysis, hydroxyl radicals are formed when the photogenerated holes on the catalyst surface oxidize water molecules or hydroxide (B78521) ions. researchgate.net They can directly attack the naphthalene molecule, leading to the formation of hydroxylated intermediates like 1-naphthol (B170400). idk.org.rs Studies have shown that hydroxyl radicals can be responsible for a significant portion of the pollutant oxidation, in some cases up to 70%. mdpi.com The reaction of naphthalene with OH radicals is a key degradation pathway in the atmosphere as well. researchgate.net

Superoxide Radical Anions (O2•−): These are formed when photogenerated electrons on the catalyst surface react with adsorbed molecular oxygen. researchgate.net While generally less reactive than hydroxyl radicals, superoxide radicals also play a role in the degradation process.

The degradation of naphthalene initiated by these ROS can proceed through various pathways, including the formation of hydroxylated derivatives and ring-opening products like 2-formylcinnamaldehyde. researchgate.netidk.org.rs In some photocatalytic systems, other reactive species like singlet oxygen (¹O₂) and photogenerated holes (h+) can also contribute to the degradation of naphthalene. researchgate.net The presence of other substances in the medium, such as hydrogen peroxide, can enhance photocatalytic degradation by increasing the concentration of hydroxyl radicals. idk.org.rsroyalsocietypublishing.org Conversely, some inorganic ions can inhibit the process by blocking active sites on the catalyst surface. idk.org.rs

Interactive Data Table: Reactive Oxygen Species in Naphthalene Photodegradation

Reactive SpeciesSymbolFormation MechanismRole in Degradation
Hydroxyl Radical•OHOxidation of H₂O or OH⁻ by photogenerated holes; Photolysis of nitritesPrimary oxidant, attacks the aromatic ring
Superoxide Radical AnionO₂•⁻Reduction of adsorbed O₂ by photogenerated electronsContributes to the degradation process
Photogenerated Holeh⁺Light absorption by photocatalystInitiates oxidation reactions
Singlet Oxygen¹O₂Energy transfer from excited photocatalystCan participate in non-free radical degradation pathways

Photochemical Aging of Naphthalene-Derived Secondary Organic Aerosols

Scientific studies focusing specifically on the photochemical aging of secondary organic aerosols (SOA) derived from this compound have not been identified in the available literature. Research on naphthalene provides a framework for understanding the likely processes.

The photochemical aging of naphthalene-derived SOA is a significant process that alters the chemical and physical properties of the aerosol over its atmospheric lifetime. researchgate.netrsc.org Studies on naphthalene SOA show that continued exposure to UV radiation leads to the rapid photodegradation of high-molecular-weight compounds. researchgate.netrsc.orgresearchgate.net For instance, experiments on naphthalene SOA under low-NOx conditions revealed that species with 20 carbon atoms (C20 dimers) decreased by two-thirds, which was associated with a particle mass loss of about 12%. researchgate.netrsc.org This degradation is linked to the presence of photolabile functional groups, such as hydroperoxides and carbonyls, within the SOA products. researchgate.netrsc.org

The aging process results in the formation of smaller, more fragmented oligomers in the particle phase and the release of volatile organic compounds like formic acid and formaldehyde (B43269) into the gas phase. researchgate.netrsc.org This evolution in molecular composition affects the physical properties of the aerosol, such as its volatility. researchgate.netrsc.org Furthermore, the optical properties of naphthalene SOA, which contribute to its climate effects, also change during photochemical aging, with the real part of the refractive index increasing with aging time. nih.gov

For this compound, it is expected that the SOA formed would undergo similar photochemical aging processes. The fundamental chemistry of the organic molecules within the aerosol would be the same. However, the rates of certain degradation pathways might be slightly altered due to the kinetic isotope effect, particularly if the reaction involves the cleavage of the C-D bond at the 1-position.

Atmospheric Chemistry and Formation of Transformation Products

Specific kinetic data for the reaction of this compound with atmospheric radicals like hydroxyl (OH) and nitrate (NO₃) are not available in the reviewed literature. The primary atmospheric loss process for naphthalene during the daytime is its reaction with the OH radical, while reaction with the NO₃ radical can be significant at night. osti.gov

Reaction with NO₃ Radicals: Naphthalene reacts at a significant rate with the nitrate radical (NO₃), a key nighttime oxidant. osti.govosti.gov The reaction mechanism involves the reversible addition of the NO₃ radical to the naphthalene ring to form an adduct. osti.gov This adduct can then react with NO₂ or O₂ to form various products, including nitronaphthalenes. osti.gov

Similar to the OH reaction, the reaction of this compound with NO₃ would be expected to proceed via a similar mechanism. The presence of deuterium (B1214612) at the C-1 position could influence the stability and subsequent reaction pathways of the NO₃-naphthalene-1-d adduct, potentially altering the product distribution and reaction rates compared to naphthalene. However, without specific studies, these effects remain theoretical.

Detailed identification and quantification of the degradation products from the atmospheric oxidation of this compound are not documented in scientific literature. The product distribution is expected to be analogous to that of naphthalene, although the relative yields might differ due to kinetic isotope effects.

Gas-Phase Products: The oxidation of naphthalene by OH radicals produces a complex mixture of gas-phase products. Under high-NOx conditions, ring-opening products are dominant, formed through the dissociation of alkoxy radicals. acs.org Under low-NOx conditions, ring-retaining products are more prevalent. acs.org Key identified gas-phase products from naphthalene oxidation include:

Phthaldialdehyde (C₈H₆O₂) rsc.org

2-Formylcinnamaldehyde acs.orgtandfonline.com

1-Naphthol and 2-Naphthol (B1666908) tandfonline.com

1-Nitronaphthalene and 2-Nitronaphthalene tandfonline.com

Particle-Phase Products (SOA): The low-volatility products of naphthalene oxidation contribute to the formation and growth of secondary organic aerosol (SOA). A significant fraction (53-68%) of the naphthalene SOA mass has been chemically characterized. acs.org The composition is highly dependent on environmental conditions like NOx levels. researchgate.netacs.org Important particle-phase products identified in naphthalene SOA include:

1,4-Naphthoquinone (B94277) rsc.orgtandfonline.com

Hydroxybenzene sulfonic acid (in the presence of sulfate (B86663) seed aerosol) acs.org

Various acidic compounds and organic peroxides acs.org

High-molecular-weight oligomers, including C₂₀ species researchgate.netresearchgate.netrsc.org

For this compound, the degradation would likely lead to the formation of the corresponding deuterated analogues of these products. For example, the formation of 1-naphthol would instead yield 1-naphthol-d₁, and so on. The relative quantities of these products could be influenced by the KIE, which might favor or disfavor certain reaction pathways branching from the initial adduct. For instance, if a pathway leading to a specific product involves the cleavage of the C-D bond as a key step, the yield of that product would likely be lower for this compound compared to naphthalene.

Biomolecular Interactions and Metabolic Pathways of Deuterated Naphthalenes Mechanistic Focus

In Vivo and In Vitro Metabolic Fate Investigations

The metabolic fate of naphthalene (B1677914) is a complex process involving multiple enzymatic systems that determine whether the compound is detoxified and excreted or converted into reactive, toxic intermediates. The use of Naphthalene-1-d has been instrumental in dissecting these competing pathways.

The initial and rate-determining step in naphthalene's metabolic activation is predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. nih.gov These monooxygenases bioactivate naphthalene to a chiral 1,2-epoxide, specifically naphthalene-1,2-oxide. nih.goviarc.fr This process is a critical juncture, as the epoxide is a reactive intermediate. nih.govwww.gov.uk Computational studies using quantum mechanics/molecular mechanics (QM/MM) methods on CYP1B1 show that the electrophilic addition of the iron-oxo group can occur at either the α- (C1) or β- (C2) carbon to generate naphthalene-1,2-oxide. acs.org

In humans, specific P450 isoforms exhibit distinct efficiencies in metabolizing naphthalene. CYP1A2 is identified as the most efficient enzyme for producing 1-naphthol (B170400) and the precursor to trans-1,2-dihydro-1,2-naphthalenediol, while CYP3A4 is most effective in generating 2-naphthol (B1666908). researchgate.net In mice, CYP2F2, which is highly expressed in lung Club cells, is particularly efficient at metabolizing naphthalene, a factor linked to the compound's species- and tissue-specific toxicity. researchgate.net

Studies with deuterated naphthalene, such as [1-²H]naphthalene, have provided evidence for the formation of an arene oxide intermediate through a mechanism known as the NIH shift. asm.org The significant retention of deuterium (B1214612) in the 1-naphthol metabolite confirms that the oxidation proceeds via an epoxide intermediate rather than direct hydroxylation. asm.org

Table 1: Key Cytochrome P450 Isoforms and Their Role in Naphthalene Metabolism

CYP IsoformPrimary Metabolite(s)Key FindingsReferences
CYP1A21-Naphthol, Naphthalene-1,2-dihydrodiolMost efficient human isoform for 1-naphthol and dihydrodiol production. researchgate.net
CYP3A42-NaphtholMost effective human isoform for 2-naphthol production. researchgate.net
CYP1B1Naphthalene-1,2-oxideComputational studies confirm its role in the initial epoxidation. acs.org
CYP2F2Naphthalene-1,2-oxideHighly active in mouse lung; linked to species-specific toxicity. researchgate.net

A primary detoxification route for the reactive naphthalene-1,2-oxide intermediate is conjugation with reduced glutathione (B108866) (GSH). nih.govresearchgate.net This reaction, which can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs), is a critical step in preventing the epoxide from reacting with cellular macromolecules. wvu.edudrughunter.com The resulting glutathione conjugates are typically processed through the mercapturic acid pathway and excreted in the urine. www.gov.uknih.gov

In rat nasal microsomes, the main metabolite observed after incubation with naphthalene is the glutathione conjugate of the 1,2-epoxide. cdc.gov Studies have shown that deuterated naphthalene is also subject to this conjugation pathway. nih.gov The balance between CYP-mediated activation and GSH-dependent detoxification is a key determinant of naphthalene's toxicity. Depletion of cellular GSH levels is associated with increased cytotoxicity, as more of the reactive epoxide is available to damage cellular components. nih.gov The use of deuterated analogs can influence this balance; for instance, if deuteration slows the rate of formation of a toxic metabolite, it can lead to a metabolic shift, increasing the proportion of the dose that is detoxified through pathways like glucuronidation and glutathione conjugation. acs.org

The initial product of CYP-mediated metabolism, naphthalene-1,2-oxide, is a highly reactive electrophile. nih.govresearchgate.net This epoxide can undergo several transformations:

Detoxification: It can be hydrolyzed by microsomal epoxide hydrolase (mEH) to form naphthalene-1,2-dihydrodiol or conjugated with GSH. nih.gov

Rearrangement: It can spontaneously rearrange to form 1-naphthol and 2-naphthol. www.gov.uk

Covalent Binding: It can bind covalently to cellular nucleophiles, including proteins and DNA, leading to cytotoxicity and potential genotoxicity. nih.gov

The dihydrodiol metabolite can be further oxidized by dihydrodiol dehydrogenase to produce 1,2-dihydroxynaphthalene, which is then oxidized to the highly reactive 1,2-naphthoquinone (B1664529). cdc.gov Similarly, the 1-naphthol metabolite can be further metabolized by CYPs to form 1,4-naphthoquinone (B94277). www.gov.uk These quinones are also electrophilic and can redox cycle, generating reactive oxygen species (ROS) and contributing to oxidative stress. nih.govnih.gov Both 1,2-naphthoquinone and 1,4-naphthoquinone are considered key metabolites responsible for naphthalene's toxic effects. www.gov.uk

Mechanistic Insights into Naphthalene-Induced Biological Responses

The metabolic activation of naphthalene to reactive epoxide and quinone intermediates is directly linked to its adverse biological effects. Understanding these mechanisms is crucial for assessing the risk associated with naphthalene exposure.

Naphthalene's toxicity is primarily manifested as cytotoxicity in specific tissues, such as the respiratory tract epithelium in rodents. cdc.gov This is characterized by cell swelling, necrosis, and exfoliation of epithelial cells. cdc.gov The mechanism is believed to be driven by the high metabolic activity of CYP enzymes in these cells, leading to a high local concentration of reactive metabolites and depletion of protective GSH. nih.govgezondheidsraad.nl

The genotoxicity of naphthalene is a subject of ongoing research. While standard bacterial mutation assays are generally negative, some studies have reported that naphthalene can induce chromosomal damage (clastogenicity) in mammalian cell lines in vitro. nih.gov Its metabolites, particularly the naphthoquinones, are more clearly associated with chromosomal damage. nih.gov Other studies have shown that naphthalene and its naphthol metabolites can induce significant DNA fragmentation in human lymphocytes. nih.gov

Prolonged tissue injury and cytotoxicity can lead to a compensatory increase in cell proliferation and regenerative hyperplasia. cdc.gov This sustained cell proliferation, in an environment of oxidative stress and potential DNA damage, is considered a plausible mode of action for the nasal tumors observed in rats following chronic naphthalene inhalation. gezondheidsraad.nlnih.gov

Table 2: Summary of Naphthalene's Molecular Modes of Action

Mode of ActionMechanismKey FindingsReferences
CytotoxicityFormation of reactive epoxide and quinone metabolites, GSH depletion, covalent binding to proteins.Causes necrosis and inflammation in target tissues like lung and nasal epithelium. nih.govcdc.govgezondheidsraad.nl
GenotoxicityMetabolites (naphthoquinones) can cause chromosomal damage; induction of DNA fragmentation.Negative in bacterial assays, but positive for clastogenicity in some mammalian cells in vitro. nih.govnih.gov
Cell ProliferationRegenerative hyperplasia in response to chronic cytotoxicity and tissue damage.Considered a key event in the development of naphthalene-induced tumors in rodents. cdc.govnih.gov

Advanced Research Applications and Future Directions for Naphthalene 1 D

Utility of Deuterated Naphthalenes as Mechanistic Probes in Complex Systems

The substitution of a hydrogen atom with its heavier isotope, deuterium (B1214612), at a specific position in a molecule like naphthalene (B1677914), creates a valuable probe for investigating reaction mechanisms. This is primarily due to the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium can lead to different reaction rates. By measuring the KIE, researchers can gain insights into which bonds are broken or formed during the rate-determining step of a reaction. osti.gov

Deuterium-labeled compounds, such as Naphthalene-1-d, are instrumental in mechanistic studies across chemistry and biology. rsc.org The use of isotope labeling helps to elucidate reaction pathways and understand the transformation of substrates. aip.org For instance, in complex reaction networks, KIE measurements can help determine if different pathways share a common transition state. osti.gov

Mechanistic studies on the oxidation of naphthalene have utilized these principles. For example, understanding the formation of metabolites like 1- and 2-naphthol (B1666908) from naphthalene exposure is critical in toxicology. wiley.com The metabolism of naphthalene is believed to proceed through a reactive epoxide intermediate, and deuterated naphthalenes can help trace the fate of specific hydrogen atoms during this process. nih.gov In a proposed reaction mechanism for the synthesis of nonbiaryl naphthalene-1,2-diamine N-C atropisomers, a specific compound designated as "1d" was used as an example to describe the mechanistic steps, highlighting the importance of specific isomers in mechanistic elucidation. researchgate.net

Furthermore, the study of enzyme-catalyzed reactions greatly benefits from deuterated substrates. For example, in the hydroxylation of aromatic amino acids, normal isotope effects are observed with ring-deuterated substrates, indicating that a C-D bond is cleaved in the mechanism. nih.gov While not specifically on this compound, these studies exemplify the power of using deuterated aromatic compounds to probe enzymatic mechanisms. The principles are directly applicable to studying the enzymatic degradation or transformation of naphthalene in biological systems.

Developments in Analytical Protocols for Quantitative Deuterated Naphthalene Detection

Accurate and sensitive detection of specific deuterated compounds is crucial for their application as tracers and in quantitative analysis. Various analytical techniques have been developed and optimized for the detection of naphthalene and its derivatives, which are directly applicable to this compound.

Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the determination of naphthalene and its metabolites. wiley.comiarc.fr For enhanced precision, deuterated internal standards are often employed. For example, naphthalene-d8 (B43038) is a recommended internal standard for the analysis of semivolatile organic compounds by GC-MS. epa.gov Similarly, 1-naphthol-d7 has been used as an internal standard for the determination of naphthalene metabolites in urine. wiley.comoup.com The use of a deuterated standard that co-elutes with the analyte improves the robustness and accuracy of the assay. osti.gov

High-performance liquid chromatography (HPLC) is another powerful technique for the quantitative analysis of naphthalene derivatives. acs.org Methods have been developed for the determination of 1-naphthaleneacetic acid and its conjugates in various samples, demonstrating the versatility of HPLC in this area. acs.orgdss.go.th Micelle-stabilized room-temperature phosphorescence (MS-RTP) has also been explored for the determination of 1-naphthaleneacetic acid, achieving a low detection limit. dss.go.th

Solid-phase microextraction (SPME) coupled with GC-MS has been optimized for the quantification of naphthalene in soil samples, offering a solvent-free and automated sample preparation method. researchgate.net These advanced analytical protocols provide the necessary framework for the precise and reliable quantitative detection of this compound in various complex matrices, which is essential for its use in tracer studies and for monitoring its fate in environmental or biological systems.

Analytical TechniqueApplicationInternal Standard ExampleDetection LimitReference
GC-MSDetermination of semivolatile organic compoundsNaphthalene-d8Not specified epa.gov
GC-MSDetermination of 1- and 2-naphthol in urine1-Naphthol-d7Not specified wiley.comoup.com
HPLCDetermination of 1-naphthaleneacetic acidNot specified0.05 ppm acs.org
MS-RTPDetermination of 1-naphthaleneacetic acidThallium nitrate (B79036)21.1 ng/mL dss.go.th
SPME-GC-MSQuantification of naphthalene in soilStandard addition method0.001 ng/g researchgate.net

Emerging Computational Approaches for Predicting this compound Behavior

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, including isotopologues like this compound. Density Functional Theory (DFT) and other quantum computing methods are increasingly used to simulate various properties of naphthalene and its derivatives. samipubco.comukm.my

Recent studies have focused on the phonon calculations of crystalline deuterated naphthalene to understand its vibrational properties. acs.orgacs.orgarxiv.org These calculations, often compared with experimental data from inelastic neutron scattering, help in understanding electron-phonon coupling, which is crucial for predicting the performance of organic semiconductors. acs.org DFT calculations have been employed to simulate the phonon band structure of deuterated naphthalene, providing excellent agreement with experimental data. acs.org

The molecular geometry and electronic properties of naphthalene, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, have been extensively studied using DFT and Hartree-Fock (HF) techniques with various basis sets. samipubco.com These calculations are essential for predicting the chemical reactivity and optical properties of the molecule. For instance, the HOMO-LUMO gap is a key parameter in determining the electronic and optical properties of materials used in electronic devices. samipubco.com

Computational studies have also been used to investigate the interaction of naphthalene with other molecules, such as water and hydrogen sulfide (B99878). researchgate.net These studies help in understanding the intermolecular forces and the stability of clusters, which is relevant for environmental and biological applications. Furthermore, computational methods are employed to study reaction mechanisms, such as the oxidation of naphthalene by hydroxyl radicals, by mapping the potential energy surface and calculating kinetic rate constants. acs.org These emerging computational approaches provide a theoretical framework to predict the behavior of this compound, complementing experimental studies and guiding the design of new applications.

Computational MethodProperty StudiedSystemKey FindingReference
DFTPhonon band structureCrystalline deuterated naphthaleneExcellent agreement with experimental data acs.org
DFT and HFMolecular geometry, HOMO/LUMONaphthalenePrediction of electronic and optical properties samipubco.com
Ab initio and DFTIntermolecular interactionNaphthalene with H2O/H2SDetermination of cluster geometries and interaction energies researchgate.net
DFTReaction mechanismOxidation of naphthalene by OH radicalsPrediction of reaction pathways and rate constants acs.org

Potential Applications of Naphthalene-Based Systems in Functional Materials and Devices (e.g., Organic Electronics, Photovoltaics)

Naphthalene and its derivatives, particularly naphthalene diimides (NDIs), are a significant class of materials in the field of organic electronics due to their excellent charge mobility, chemical and thermal stability, and processability. researchgate.netmdpi.comacs.org These properties make them promising candidates for applications in organic field-effect transistors (OFETs), organic solar cells (OSCs), and other electronic devices. acs.orgresearchgate.netmdpi.com The substitution of hydrogen with deuterium in the naphthalene core, as in this compound, can subtly influence the vibrational modes and electronic properties, potentially leading to enhanced device performance.

Naphthalene-based materials are known for their n-type semiconductor behavior, which is crucial for the fabrication of complementary organic circuits. mdpi.comnih.gov The planar structure of naphthalene derivatives facilitates efficient π-π stacking, which is beneficial for charge transport in photovoltaic devices. rsc.org NDIs have been successfully used as acceptors in organic photovoltaics, with power conversion efficiencies reaching significant levels. mdpi.comnih.gov

The tunability of the electronic properties of naphthalene derivatives through functionalization allows for the optimization of their performance in various applications. rsc.orgacs.org For instance, the introduction of different alkyl chains to the NDI core can affect the molecular packing and, consequently, the charge mobility. nih.gov The use of this compound in these systems could provide a means to fine-tune the vibrational properties that are coupled to charge transport, potentially reducing non-radiative recombination and improving device efficiency.

The development of new synthetic methods for functionalized NDIs continues to expand their potential applications. acs.orgnih.gov These materials are also being explored for their use in electrochromic materials and as molecular sensors. acs.orgmdpi.com The unique properties of deuterated compounds suggest that this compound and its derivatives could play a role in the next generation of organic electronic materials, where precise control over molecular properties is paramount.

Interdisciplinary Research Avenues in Environmental Science and Chemical Biology

The unique properties of this compound open up new avenues for interdisciplinary research in environmental science and chemical biology. In environmental science, deuterated compounds serve as excellent tracers to study the fate and transport of pollutants. Naphthalene is a common environmental contaminant, and understanding its degradation pathways is crucial for remediation efforts. nih.govepa.gov this compound can be used as a stable isotope tracer to follow the biodegradation of naphthalene in soil and water, providing more accurate data than traditional methods. researchgate.net

In chemical biology, naphthalene-based fluorescent probes are being developed for the detection of various analytes, including metal ions and small molecules. mdpi.comrsc.orgresearchgate.net The fluorescence properties of these probes are often sensitive to their environment, making them useful for imaging and sensing applications in biological systems. mdpi.com The incorporation of deuterium into these probes could potentially enhance their photophysical properties, such as increasing their fluorescence quantum yield or photostability.

Furthermore, this compound can be used to investigate the metabolism of naphthalene in living organisms. The kinetic isotope effect can provide valuable information on the enzymatic reactions involved in naphthalene's biotransformation. nih.gov This is particularly relevant for understanding the mechanisms of naphthalene-induced toxicity. nih.govnih.gov

The intersection of chemistry, biology, and environmental science offers a fertile ground for the application of this compound. researchgate.net Its use as a mechanistic probe, an analytical standard, and a tracer will undoubtedly contribute to a deeper understanding of complex systems in these fields. The development of new synthetic methodologies for deuterated compounds will further expand the scope of these interdisciplinary research avenues. acs.org

Q & A

Basic Question: What are the standard methodologies for synthesizing Naphthalene-1-d, and how is isotopic purity validated?

Methodological Answer:
Synthesis typically involves deuteration of naphthalene precursors using deuterated reagents (e.g., D₂O or deuterium gas) under catalytic conditions. Isotopic purity is validated via nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR) to confirm the absence of protiated contaminants, complemented by high-resolution mass spectrometry (HRMS) to verify molecular ion peaks and isotopic distribution patterns. Thermogravimetric analysis (TGA) may also assess stability during synthesis .

Advanced Question: How can researchers resolve contradictions in toxicological data for this compound across different experimental models?

Methodological Answer:
Contradictions often arise from variations in exposure routes, species-specific metabolism, or risk of bias in study design. A systematic approach includes:

  • Risk of Bias Assessment : Use tools like Table C-6/C-7 (e.g., randomization, outcome reporting) to evaluate study quality .
  • Dose-Response Analysis : Normalize data by administered dose (mg/kg) and exposure duration.
  • Mechanistic Studies : Compare metabolic pathways (e.g., cytochrome P450 activation) across species using in vitro hepatocyte models or isotopic tracing .

Basic Question: Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection identifies organic impurities.
  • Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy confirms functional groups, while ¹³C NMR elucidates carbon-deuterium bonding patterns.
  • Isotopic Analysis : Isotope ratio mass spectrometry (IRMS) quantifies deuterium incorporation efficiency .

Advanced Question: What methodologies are employed to assess the environmental partitioning and degradation kinetics of this compound?

Methodological Answer:

  • Partitioning Studies : Measure octanol-water (log KOW) and air-water (Henry’s law) coefficients experimentally or via computational models (e.g., EPI Suite).
  • Degradation Kinetics : Use gas chromatography-mass spectrometry (GC-MS) to track aerobic/anaerobic degradation products in soil-water systems. Environmental fate models (e.g., fugacity models) integrate half-life data from controlled photolysis experiments .

Basic Question: What exposure routes and health outcomes are prioritized in toxicological studies of this compound?

Methodological Answer:
Per Table B-1, prioritized routes include inhalation (for volatility) and oral administration (for bioaccumulation potential). Key health outcomes are respiratory effects (e.g., bronchiolar necrosis in rodents) and hepatic enzyme induction (e.g., CYP2F2 activity). Dermal studies are less common but relevant for occupational exposure assessments .

Advanced Question: How can genomic data be integrated into mechanistic studies of this compound toxicity?

Methodological Answer:

  • Transcriptomic Profiling : RNA sequencing (RNA-seq) of exposed tissues identifies differentially expressed genes (e.g., oxidative stress markers like Nrf2).
  • CRISPR/Cas9 Knockouts : Validate gene function (e.g., Cyp1a1 in metabolic activation) in cell lines.
  • Epigenetic Analysis : Methylation-specific PCR (MSP) assesses DNA methylation changes at promoter regions of toxicity-related genes .

Basic Question: What criteria determine the inclusion of studies in systematic reviews of this compound’s health effects?

Methodological Answer:
Inclusion criteria (Table B-1) require peer-reviewed studies with:

  • Defined exposure routes (inhalation, oral, dermal).
  • Measured endpoints (e.g., histopathology, biomarkers like urinary 1,2-dihydroxynaphthalene).
  • Controlled confounding variables (e.g., age, sex, co-exposures) .

Advanced Question: What statistical approaches are used to harmonize heterogeneous datasets in meta-analyses of this compound toxicity?

Methodological Answer:

  • Random-Effects Models : Account for inter-study variance in effect sizes (e.g., odds ratios for tumor incidence).
  • Sensitivity Analysis : Exclude outliers identified via funnel plots or Cook’s distance metrics.
  • Dose-Response Meta-Regression : Weight studies by sample size and exposure quantification accuracy .

Basic Question: How are in vitro models validated for studying this compound metabolism?

Methodological Answer:

  • Cell Line Suitability : Primary hepatocytes (rat/human) are preferred over immortalized lines due to retained metabolic enzymes.
  • Enzyme Activity Assays : Measure CYP450 activity via substrate-specific probes (e.g., ethoxyresorufin for CYP1A1).
  • Metabolite Profiling : LC-MS/MS quantifies stable metabolites (e.g., 1-naphthol-glucuronide) to confirm metabolic pathways .

Advanced Question: What strategies optimize deuterium labeling efficiency in this compound synthesis while minimizing isotopic scrambling?

Methodological Answer:

  • Catalyst Selection : Use platinum or palladium catalysts in D₂O under inert atmospheres to reduce proton exchange.
  • Reaction Monitoring : In-situ NMR tracks deuterium incorporation at the 1-position.
  • Post-Synthesis Purification : Gel permeation chromatography (GPC) removes catalysts, while recrystallization in deuterated solvents (e.g., DMSO-d₆) minimizes contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.